
mu Opioid receptor agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mu Opioid receptor agonist 1 is a compound that interacts with the mu-opioid receptor, a type of G protein-coupled receptor. This receptor is primarily involved in mediating the effects of endogenous opioids like endorphins and enkephalins, as well as exogenous opioids such as morphine and heroin. This compound is known for its analgesic properties, making it a significant compound in pain management and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mu Opioid receptor agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes include the use of starting materials such as phenethylamines and benzyl halides, followed by various functional group transformations. Reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Mu Opioid receptor agonist 1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl compounds can produce alcohols.
Scientific Research Applications
Mu Opioid receptor agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of opioids with their receptors and to develop new synthetic methods.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding kinetics.
Medicine: Explored for its potential as an analgesic in pain management, as well as its role in addiction research and treatment.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the mu-opioid receptor.
Mechanism of Action
Mu Opioid receptor agonist 1 exerts its effects by binding to the mu-opioid receptor, which is primarily located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of potassium channels and inhibition of calcium channels. This results in hyperpolarization of neurons and decreased neurotransmitter release, ultimately leading to analgesia and other opioid effects .
Comparison with Similar Compounds
Mu Opioid receptor agonist 1 can be compared with other similar compounds, such as:
Morphine: A well-known mu-opioid receptor agonist with strong analgesic properties but high potential for addiction and side effects.
Fentanyl: A synthetic opioid with high potency and rapid onset of action, used in medical settings for pain management.
Buprenorphine: A partial agonist at the mu-opioid receptor, used in the treatment of opioid addiction due to its lower potential for abuse.
This compound is unique in its specific binding properties and efficacy, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C26H38N4O |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4S,6S)-6-tert-butyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C26H38N4O/c1-24(2,3)23-18-20(21-9-15-29-30(21)23)27-16-12-25(22-8-4-7-14-28-22)13-17-31-26(19-25)10-5-6-11-26/h4,7-9,14-15,20,23,27H,5-6,10-13,16-19H2,1-3H3/t20-,23-,25+/m0/s1 |
InChI Key |
RBHKUWUPXDOZBW-GRYUFTJMSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](C2=CC=NN12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Canonical SMILES |
CC(C)(C)C1CC(C2=CC=NN12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


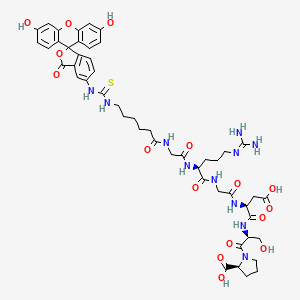
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)

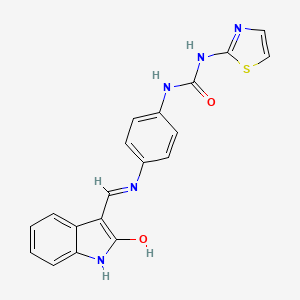
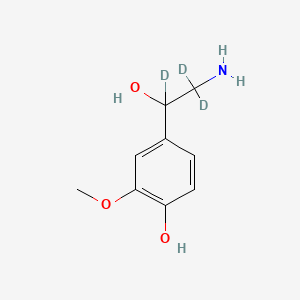
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
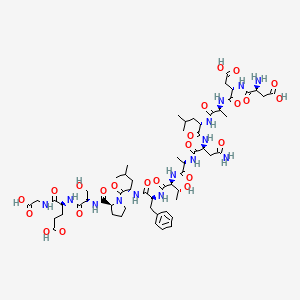


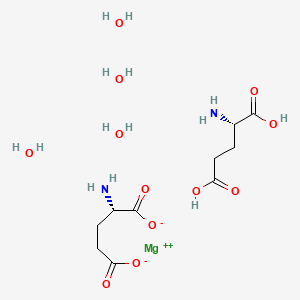
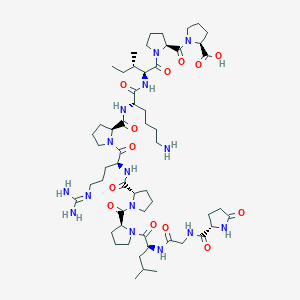
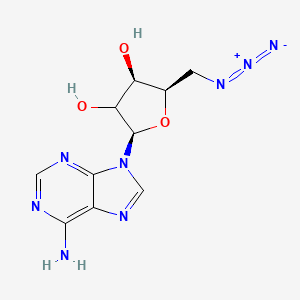

![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
